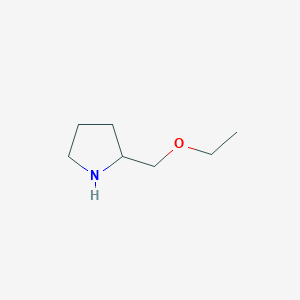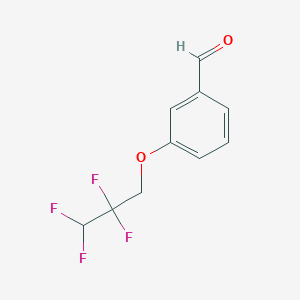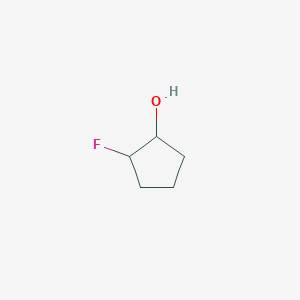
2-FLUOROCYCLOPENTAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUOROCYCLOPENTAN-1-OL is an organic compound with the molecular formula C5H9FO. It is a fluorinated alcohol, specifically a cyclopentanol derivative where one hydrogen atom on the cyclopentane ring is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-FLUOROCYCLOPENTAN-1-OL can be synthesized through several methods. One common approach involves the fluorination of cyclopentanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired fluorinated product .
Another method involves the enzymatic deracemization of racemic 2-fluorocyclopentanol using lipases in organic media. This approach allows for the production of optically active stereoisomers with high enantioselectivity .
Industrial Production Methods
Industrial production of 2-fluorocyclopentanol may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-FLUOROCYCLOPENTAN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorocyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 2-fluorocyclopentanol can yield 2-fluorocyclopentane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-Fluorocyclopentanone.
Reduction: 2-Fluorocyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the reagent used.
Scientific Research Applications
2-FLUOROCYCLOPENTAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-fluorocyclopentanol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and receptors. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
2-FLUOROCYCLOPENTAN-1-OL can be compared with other fluorinated cyclopentanol derivatives, such as:
2-Chlorocyclopentanol: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
2-Bromocyclopentanol: Contains a bromine atom, leading to different chemical properties and uses.
2-Iodocyclopentanol:
This compound is unique due to the specific effects of the fluorine atom, which can enhance its stability, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
2-fluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRIPRHYULGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
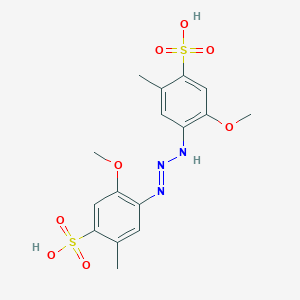

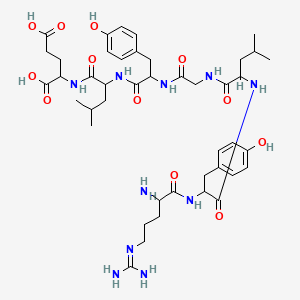
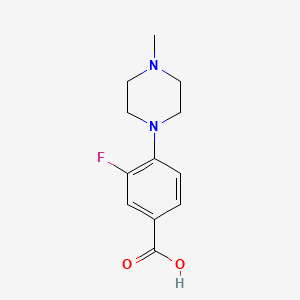
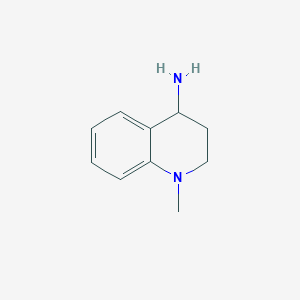
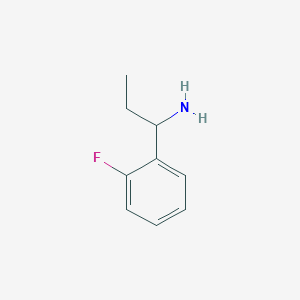

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)


